5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the fused ring structure of tetrahydronaphthalene, the heterocyclic oxadiazole ring, and the amine group. The presence of these functional groups would likely confer specific physical and chemical properties to the compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxadiazole and amine groups. The oxadiazole ring is generally considered to be stable and unreactive, while the amine group could potentially participate in various reactions, such as acid-base reactions or nucleophilic substitutions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the oxadiazole ring could potentially increase the compound’s stability and rigidity, while the amine group could confer basic properties .Scientific Research Applications
Anticancer Potential
- A series of 1,3,4-oxadiazole derivatives, including compounds related to 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine, have demonstrated significant anticancer activities. These compounds were tested against human lung adenocarcinoma and rat glioma cell lines, showing potent effects on apoptosis, mitochondrial membrane potential, and activation of caspase-3. Notably, some derivatives also showed inhibitory activities against Akt and FAK, key proteins in cancer progression, suggesting their potential as anticancer agents (Altıntop et al., 2018).
Energetic Material Precursor
- 5-((5-amino-2H-tetrazol-2-yl)methyl)-1,3,4-oxadiazol-2-amine, a compound structurally related to this compound, has been characterized as an energetic material precursor. Its crystal structure and properties such as impact sensitivity and friction sensitivity were studied, providing insights into its potential applications in material science (Zhu et al., 2021).
Analgesic Activity
- Some triazoles and triazolothiadiazines derived from (5,6,7,8-tetrahydronaphthalen-2-yl)oxyacetic acid, a related compound, have been synthesized and shown to possess promising analgesic activities. These findings suggest potential applications in pain management (Turan-Zitouni et al., 1999).
Antimicrobial and Antioxidant Activities
- Derivatives of 5-(2-methyl-1H-indol-3-yl)-1,3,4-oxadiazol-2-amine, which are structurally similar to the compound of interest, have been synthesized and evaluated for their antimicrobial and antioxidant activities. This research suggests potential applications in treating infections and reducing oxidative stress (Saundane et al., 2013).
Future Directions
Mechanism of Action
- By binding to RARγ, palovarotene decreases BMP signaling and subsequently inhibits the SMAD1/5/8 signaling pathway .
- By modulating BMP signaling, palovarotene prevents the transformation of connective tissues (e.g., skeletal muscle, ligaments, tendons) into bone .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O/c13-12-15-14-11(16-12)10-6-5-8-3-1-2-4-9(8)7-10/h5-7H,1-4H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAJJOROZBBPEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C3=NN=C(O3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652796 | |
Record name | 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105194-40-8 | |
Record name | 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10652796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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